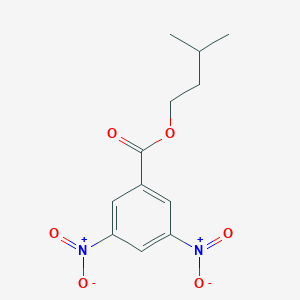
Isopentyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl 3,5-dinitrobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2O6 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Isopentyl 3,5-dinitrobenzoate (C12H14N2O6) is an ester derivative of 3,5-dinitrobenzoic acid. Its molecular structure features two nitro groups positioned at the 3 and 5 positions of the benzoate ring, which contribute to its biological activity and reactivity. The compound is characterized by a molecular weight of approximately 282.25 g/mol and exhibits distinct physical properties that facilitate its use in various applications .
Antifungal Activity
Recent studies have highlighted the antifungal properties of dinitrobenzoate derivatives, including this compound. Research indicates that compounds derived from 3,5-dinitrobenzoic acid exhibit significant inhibitory effects against various fungal strains, including Candida albicans. For instance, a series of esters were tested for their Minimum Inhibitory Concentration (MIC), revealing that certain derivatives possess potent antifungal activity with MIC values as low as 125 µg/mL .
Table: Antifungal Activity of Dinitrobenzoate Derivatives
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| Ethyl 3,5-dinitrobenzoate | 125 | Candida albicans |
| Propyl 3,5-dinitrobenzoate | 100 | Candida krusei |
| This compound | TBD | TBD |
These findings suggest that this compound may serve as a lead compound for developing new antifungal agents.
Cancer Research
Dinitrobenzoic acid derivatives are also explored for their potential as radiation sensitizers in tumor treatment. Studies have shown that these compounds can enhance the effectiveness of radiotherapy by increasing the sensitivity of tumor cells to radiation . This application is particularly relevant in the context of developing new cancer treatment protocols.
Polymer Chemistry
This compound can be utilized in polymer synthesis through esterification reactions. For example, it has been involved in modifying polymers such as poly(2-hydroxyethyl methacrylate) to create novel materials with enhanced properties. These modified polymers exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .
Table: Properties of Modified Polymers
| Polymer Type | Modification | Key Properties |
|---|---|---|
| Poly(2-hydroxyethyl methacrylate) | Esterification with dinitrobenzoate | Enhanced thermal stability |
| Poly(methyl methacrylate) | Co-polymerization with dinitrobenzoate | Improved mechanical strength |
Material Science
In material science, this compound's unique chemical structure allows it to be incorporated into advanced materials for electronics and coatings. Its ability to form stable complexes with metal ions can be exploited to develop functional materials with specific electronic properties.
Propiedades
Número CAS |
10574-12-6 |
|---|---|
Fórmula molecular |
C12H14N2O6 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
3-methylbutyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H14N2O6/c1-8(2)3-4-20-12(15)9-5-10(13(16)17)7-11(6-9)14(18)19/h5-8H,3-4H2,1-2H3 |
Clave InChI |
OVANGOIYCAFEOP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Benzoic acid, 3,5-dinitro-, 3-Methylbutyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















